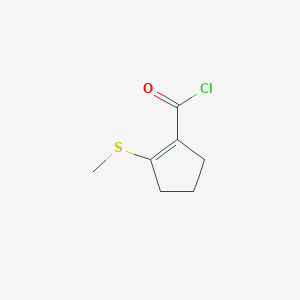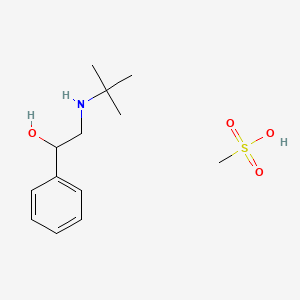![molecular formula C17H49N2O3PSi5 B13799020 Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester: is a complex organophosphorus compound It is characterized by the presence of multiple trimethylsilyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity. The final product is often purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Various nucleophiles, solvents like tetrahydrofuran, moderate temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the development of new catalytic systems.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool in understanding biochemical pathways.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester exerts its effects involves the interaction of its phosphonic acid ester group with target molecules. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The trimethylsilyl groups play a crucial role in stabilizing the intermediate species, thereby facilitating the overall reaction process.
Comparación Con Compuestos Similares
[Bis(trimethylsilyl)phosphine]: Similar in structure but lacks the aminoethyl group.
[Trimethylsilylphosphonic acid]: Contains fewer trimethylsilyl groups.
[Phosphonic acid bis(trimethylsilyl)ester]: Lacks the amino groups.
Uniqueness: The presence of both amino and trimethylsilyl groups in [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester makes it unique. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions compared to its counterparts.
Propiedades
Fórmula molecular |
C17H49N2O3PSi5 |
|---|---|
Peso molecular |
501.0 g/mol |
Nombre IUPAC |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H49N2O3PSi5/c1-24(2,3)18-17(16-19(25(4,5)6)26(7,8)9)23(20,21-27(10,11)12)22-28(13,14)15/h17-18H,16H2,1-15H3 |
Clave InChI |
JCWAMPCSTDSJOR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
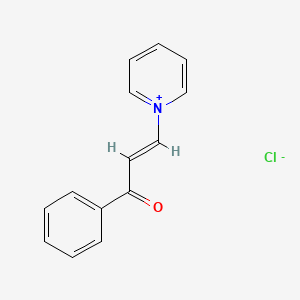
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
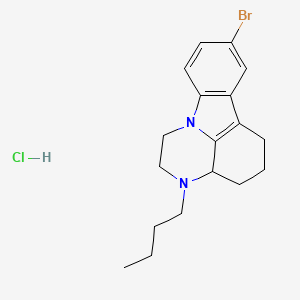
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
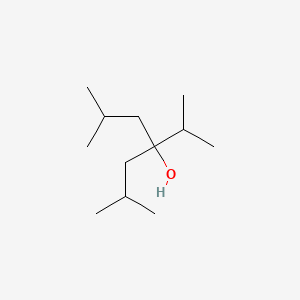
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
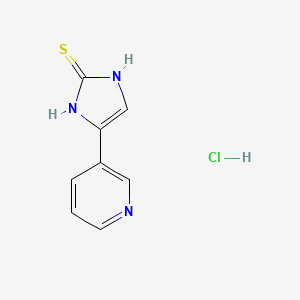
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
